

A Technical Guide to the Spectroscopic Characterization of 2,6-Dibromopyridin-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dibromopyridin-4-ol

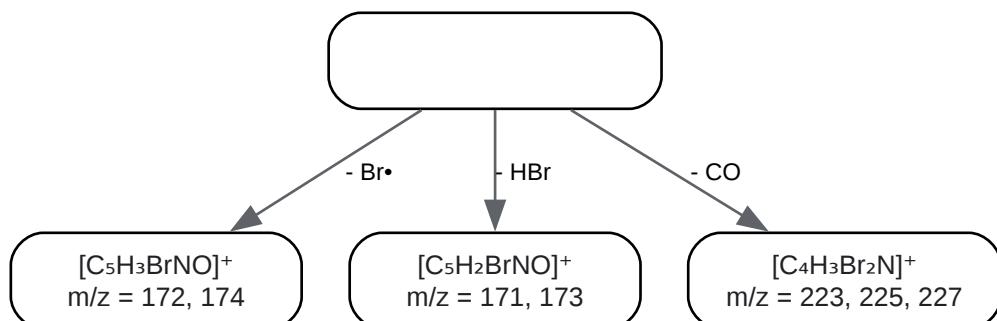
Cat. No.: B1395804

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of **2,6-Dibromopyridin-4-ol** (CAS No. 220616-68-2).^{[1][2]} In the absence of directly published spectra, this document synthesizes predicted data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The predictions are grounded in the fundamental principles of each technique and rationalized by comparing the known spectral data of analogous compounds, primarily 2,6-dibromopyridine. This guide is intended to serve as a valuable reference for the identification and characterization of this compound in research and development settings.


Introduction

2,6-Dibromopyridin-4-ol is a halogenated pyridinol derivative with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of two bromine atoms and a hydroxyl group on the pyridine ring offers multiple sites for further functionalization, making it a valuable building block in medicinal chemistry. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques such as MS, IR, and NMR are indispensable tools for confirming the identity and purity of such compounds. This guide provides a comprehensive overview of the expected spectroscopic data for **2,6-Dibromopyridin-4-ol**.

Molecular Structure and Properties

- Molecular Formula: $C_5H_3Br_2NO$ [1]
- Molecular Weight: 252.89 g/mol
- IUPAC Name: 2,6-dibromo-4-pyridinol [1]
- CAS Number: 220616-68-2 [1]

The structure of **2,6-Dibromopyridin-4-ol** is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a hydroxyl group at position 4. The molecule can exist in tautomeric forms, primarily the pyridin-4-ol and pyridin-4(1H)-one forms. The predominant tautomer can be influenced by the solvent and physical state.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dibromopyridin-4-ol | 220616-68-2 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2,6-Dibromopyridin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1395804#2-6-dibromopyridin-4-ol-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com